N-[3-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide
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Overview
Description
N-[3-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide is a synthetic organic compound with the molecular formula C15H12ClN3O4 It is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a chlorinated nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide typically involves multiple steps:
Nitration: The initial step involves the nitration of 4-chlorobenzamide to introduce a nitro group at the 2-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Acetylation: The next step is the acetylation of 3-aminophenyl to form 3-(acetylamino)phenyl. This can be done using acetic anhydride in the presence of a base such as pyridine.
Coupling Reaction: Finally, the acetylated amine is coupled with the nitrated chlorobenzamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products
Reduction: 4-chloro-2-amino-N-[3-(acetylamino)phenyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-2-nitrobenzoic acid and 3-(acetylamino)aniline.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[3-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(acetylamino)phenyl]-4-chlorobenzamide: Lacks the nitro group, which may result in different reactivity and biological activity.
N-[3-(acetylamino)phenyl]-2-nitrobenzamide:
N-[3-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide: A positional isomer with different substitution patterns, leading to variations in reactivity and biological effects.
Uniqueness
N-[3-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide is unique due to the specific combination of functional groups (acetylamino, chloro, and nitro) attached to the benzamide core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H12ClN3O4 |
---|---|
Molecular Weight |
333.72 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-4-chloro-2-nitrobenzamide |
InChI |
InChI=1S/C15H12ClN3O4/c1-9(20)17-11-3-2-4-12(8-11)18-15(21)13-6-5-10(16)7-14(13)19(22)23/h2-8H,1H3,(H,17,20)(H,18,21) |
InChI Key |
CIJYRMMFPLHREP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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